molecular formula C32H31N3O3 B4089013 3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B4089013
M. Wt: 505.6 g/mol
InChI Key: XLVUHUQJJCVSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, also known as BMB-4, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMB-4 belongs to the class of benzamides and is a potent inhibitor of DNA-binding activity of NF-κB transcription factor.

Mechanism of Action

3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide inhibits the DNA-binding activity of NF-κB transcription factor, which is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and inflammation. NF-κB is overexpressed in various cancers and is associated with the development and progression of cancer. By inhibiting NF-κB, 3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the cleavage of various cellular proteins. 3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has also been found to inhibit the expression of various genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2.

Advantages and Limitations for Lab Experiments

3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has several advantages for lab experiments, including its high potency and selectivity for NF-κB inhibition. However, 3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has limited solubility in water, which can make it difficult to use in certain experiments. In addition, 3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the study of 3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. One area of research could focus on the development of more potent and selective NF-κB inhibitors based on the structure of 3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. Another area of research could focus on the use of 3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in combination with other chemotherapy drugs to enhance their efficacy. Additionally, more studies are needed to understand the pharmacokinetic properties of 3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide and its potential toxicity in vivo.
Conclusion:
3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a synthetic compound that has shown promising results for its potential therapeutic applications in cancer treatment. Its ability to inhibit the DNA-binding activity of NF-κB transcription factor makes it a promising candidate for the development of novel cancer therapies. Further studies are needed to fully understand the potential of 3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide and its limitations in clinical applications.

Scientific Research Applications

3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and pancreatic cancer cells. 3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has also been found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin.

properties

IUPAC Name

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O3/c1-24-10-12-26(13-11-24)32(37)35-20-18-34(19-21-35)29-16-14-28(15-17-29)33-31(36)27-8-5-9-30(22-27)38-23-25-6-3-2-4-7-25/h2-17,22H,18-21,23H2,1H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVUHUQJJCVSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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